N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride
Overview
Description
“N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride” is a chemical compound with the CAS Number 1788036-25-8 . It has a molecular weight of 178.66 . The compound is stored at room temperature in an inert atmosphere . It is a solid substance .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring, such as “this compound”, is a topic of interest in medicinal chemistry . The pyrrolidine ring is a versatile scaffold used to obtain compounds for the treatment of human diseases . The synthetic strategies used can be categorized into two: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The Inchi Code of “this compound” is 1S/C7H14N2O.ClH/c1-6(10)9(2)7-3-4-8-5-7;/h7-8H,3-5H2,1-2H3;1H/t7-;/m1./s1 .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It is stored at room temperature in an inert atmosphere .Scientific Research Applications
Pharmaceutical Development and Drug Synthesis
N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride serves as a critical precursor or intermediate in the synthesis of various pharmacologically active molecules. The pyrrolidine ring, a key structural component of this compound, is widely utilized in medicinal chemistry to obtain compounds aimed at treating human diseases due to its ability to efficiently explore the pharmacophore space. This exploration is facilitated by the sp^3-hybridization of the pyrrolidine ring, contributing to the stereochemistry of molecules and increasing their three-dimensional coverage. The pyrrolidine scaffold's versatility is evidenced by its inclusion in bioactive molecules with target selectivity, highlighting its importance in drug discovery processes for various therapeutic applications, including neurodegenerative diseases, metabolic disorders, and as potential analgesic and anti-inflammatory agents (Li Petri et al., 2021).
Safety and Hazards
Future Directions
The future directions for “N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride” and similar compounds lie in the field of drug discovery. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This opens up possibilities for the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is a complex compound with a pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with their targets in a unique way due to the non-planarity of the ring, a phenomenon called "pseudorotation" . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to have a wide range of biological activities and can affect various biochemical pathways .
Result of Action
Compounds with a pyrrolidine ring are known to have a wide range of biological activities .
Properties
IUPAC Name |
N-methyl-N-pyrrolidin-3-ylacetamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6(10)9(2)7-3-4-8-5-7;/h7-8H,3-5H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPRWZNOJJPSLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCNC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1624261-23-9 | |
Record name | Acetamide, N-methyl-N-3-pyrrolidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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